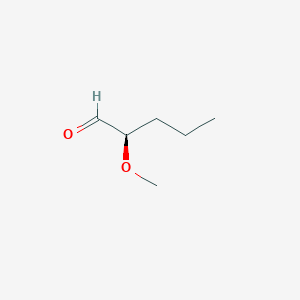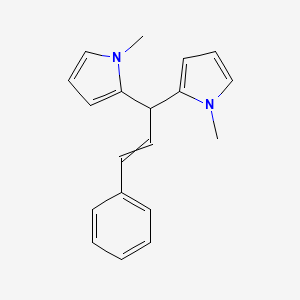![molecular formula C26H50O8Si2 B14186462 [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) CAS No. 838837-78-8](/img/structure/B14186462.png)
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane): is a chemical compound known for its unique structure and properties. It is a type of silane compound that contains both phenylene and triethoxysilane groups, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) typically involves the reaction of 1,4-phenylenebis(methyleneoxypropane-3,1-diyl) with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and distillation to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also participate in reduction reactions, where it is reduced by reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced silane compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used as a precursor for the synthesis of various organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used in the modification of biomolecules and surfaces to enhance their properties and functionality. It is also used in the development of biosensors and diagnostic tools.
Medicine: In medicine, the compound is explored for its potential use in drug delivery systems and as a component in medical devices. Its unique structure allows for the modification of surfaces to improve biocompatibility and functionality.
Industry: In industrial applications, [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) is used in the production of coatings, adhesives, and sealants. It is also used in the development of advanced materials for various applications, including electronics and aerospace.
Mecanismo De Acción
The mechanism of action of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the modification of their properties. This interaction can affect the stability, reactivity, and functionality of the target molecules, making it useful in various applications.
Comparación Con Compuestos Similares
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(dimethoxysilane): Similar structure but with dimethoxysilane groups instead of triethoxysilane.
[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(trimethoxysilane): Similar structure but with trimethoxysilane groups instead of triethoxysilane.
Uniqueness: The uniqueness of [1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane) lies in its triethoxysilane groups, which provide distinct properties and reactivity compared to similar compounds with different silane groups. This makes it particularly useful in applications where specific reactivity and properties are required.
Propiedades
Número CAS |
838837-78-8 |
|---|---|
Fórmula molecular |
C26H50O8Si2 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
triethoxy-[3-[[4-(3-triethoxysilylpropoxymethyl)phenyl]methoxy]propyl]silane |
InChI |
InChI=1S/C26H50O8Si2/c1-7-29-35(30-8-2,31-9-3)21-13-19-27-23-25-15-17-26(18-16-25)24-28-20-14-22-36(32-10-4,33-11-5)34-12-6/h15-18H,7-14,19-24H2,1-6H3 |
Clave InChI |
IIJCAYDRQJVRMM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOCC1=CC=C(C=C1)COCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![2,3-Bis{[(tricyclohexylstannyl)oxy]carbonyl}pyridine](/img/structure/B14186434.png)

![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)


![4-Pyrimidinamine, N-[1-[4-(4-fluorophenoxy)phenyl]propyl]-6-propyl-](/img/structure/B14186469.png)
